molecular formula C16H14Br2ClN3O3 B11544561 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11544561
M. Wt: 491.6 g/mol
InChI Key: KFIOXXPQQVXCDP-QPSGOUHRSA-N
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Description

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 2,6-dibromo-4-chloroaniline with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-hydroxy-5-methoxybenzaldehyde under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and renewable feedstocks, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where bromine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines.

Scientific Research Applications

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. In the context of anticancer research, the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell death.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-chloroaniline: A precursor in the synthesis of the target compound.

    2-Hydroxy-5-methoxybenzaldehyde: Another precursor used in the synthesis.

    N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]acetohydrazide: A structurally similar compound with potential biological activities.

Uniqueness

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is unique due to its combination of bromine, chlorine, and methoxy groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H14Br2ClN3O3

Molecular Weight

491.6 g/mol

IUPAC Name

2-(2,6-dibromo-4-chloroanilino)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14Br2ClN3O3/c1-25-11-2-3-14(23)9(4-11)7-21-22-15(24)8-20-16-12(17)5-10(19)6-13(16)18/h2-7,20,23H,8H2,1H3,(H,22,24)/b21-7+

InChI Key

KFIOXXPQQVXCDP-QPSGOUHRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC(=O)CNC2=C(C=C(C=C2Br)Cl)Br

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC(=O)CNC2=C(C=C(C=C2Br)Cl)Br

Origin of Product

United States

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